molecular formula C26H26N2O3 B11348640 4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B11348640
M. Wt: 414.5 g/mol
InChI Key: WMHUWISAFFSXMJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is a complex organic compound that features an indole moiety, a benzamide group, and various functional groups such as ethoxy and methoxy. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide typically involves the coupling of an indole derivative with a benzamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide (DMF) and may require mild heating to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C26H26N2O3/c1-3-31-21-14-10-19(11-15-21)26(29)28-16-23(18-8-12-20(30-2)13-9-18)24-17-27-25-7-5-4-6-22(24)25/h4-15,17,23,27H,3,16H2,1-2H3,(H,28,29)

InChI Key

WMHUWISAFFSXMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43

Origin of Product

United States

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